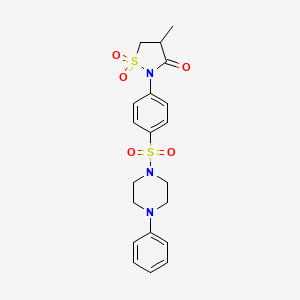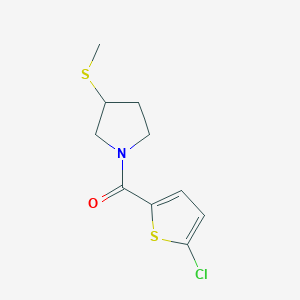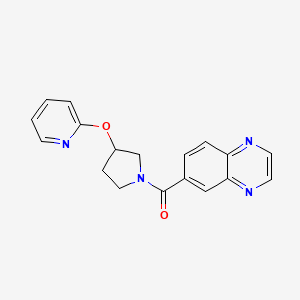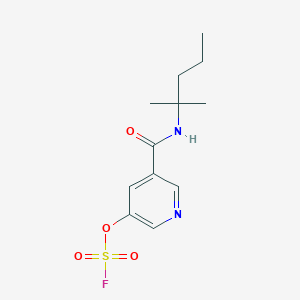
4-(4-Iodopyrazol-5-yl)-1-methylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Iodopyrazol-5-yl)-1-methylpyrazole” is a compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, two nitrogen atoms, and three carbon atoms . This particular compound has an iodine atom and a methyl group attached to the pyrazole ring .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “4-(4-Iodopyrazol-5-yl)-1-methylpyrazole”, often involves the reaction of β-ketonitriles with hydrazines . The best results are usually observed under reflux conditions .Molecular Structure Analysis
The molecular structure of “4-(4-Iodopyrazol-5-yl)-1-methylpyrazole” includes a pyrazole ring with an iodine atom and a methyl group attached . The pyrazole ring itself contains two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole derivatives, including “4-(4-Iodopyrazol-5-yl)-1-methylpyrazole”, are versatile synthetic building blocks used in the synthesis of various organic molecules . They can participate in a wide variety of reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Applications De Recherche Scientifique
Synthesis and Properties of Derivatives
Research on nitrogen-containing heterocyclic compounds, like pyrazoles, highlights their importance in synthesizing biologically active substances. These compounds, including pyrazoles, have been a focal point due to their potential in drug creation. S-derivatives of related pyrazole compounds have been synthesized, indicating the feasibility of using similar approaches for 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole derivatives. These derivatives' synthesis and physical and chemical properties pave the way for exploring their biological activities, including anti-inflammatory, antifungal, and anticancer properties (Fedotov & Hotsulia, 2021).
Applications in Crystallography
Halogenated pyrazoles, like 4-bromopyrazole and 4-iodopyrazole, have been used in crystallography for experimental phase determination by single-wavelength anomalous dispersion (SAD). Their promiscuous binding to various small molecule binding hot spots in proteins and their low cost make them valuable in protein crystallography. This suggests that 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole could similarly be employed for SAD phasing and hot-spot identification in target proteins, enhancing the toolkit available to protein crystallographers (Bauman, Harrison, & Arnold, 2016).
Biocidal Applications
The synthesis of polyiodopyrazoles has opened avenues for their use as prospective biocides. The development of these compounds demonstrates the synthetic pathways that could be applied to 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole for exploring its biocidal properties. This research direction is promising for the development of new biocidal agents with potential applications in various industries (Chand & Shreeve, 2015).
Corrosion Inhibition
Studies on bipyrazolic compounds have demonstrated their efficiency as corrosion inhibitors for metals in acidic media. This indicates the potential for halogenated pyrazoles, including 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole, to serve as corrosion inhibitors, offering protection to metals in industrial applications. The mode of action typically involves adsorption on the metal surface, highlighting an area for further research to understand the inhibitory mechanism and potential of this compound (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Orientations Futures
The future directions for research on “4-(4-Iodopyrazol-5-yl)-1-methylpyrazole” and similar compounds could involve exploring their potential applications in various fields, such as pharmaceutics and medicinal chemistry . The development of new synthetic methods and the design of new pyrazole derivatives with improved properties could also be areas of interest .
Propriétés
IUPAC Name |
4-iodo-5-(1-methylpyrazol-4-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN4/c1-12-4-5(2-10-12)7-6(8)3-9-11-7/h2-4H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTZSSKPAJXOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=NN2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Iodopyrazol-5-yl)-1-methylpyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/no-structure.png)
![1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2511501.png)




![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511510.png)

![8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2511516.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2511517.png)



![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)